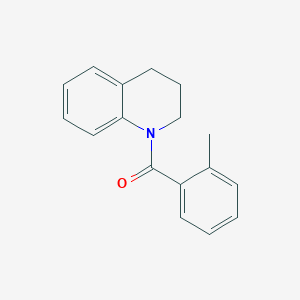![molecular formula C19H22N6OS B5596480 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5596480.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of closely related pyrimidine derivatives involves several key steps, including nucleophilic substitution reactions and the use of sulfonyl chlorides or other reagents to introduce various functional groups to the pyrimidine core. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized through such methods, showcasing the versatility and complexity of pyrimidine chemistry (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including imidazolyl and piperazinyl substituents, has been determined through crystallographic studies. These studies reveal the compounds' crystalline state, conformation, and molecular interactions. For instance, the crystal and molecular structures of related compounds were characterized, highlighting the importance of substituent effects on the overall molecular conformation (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and oxidation, to yield novel structures with unique properties. These reactions are crucial for synthesizing new compounds with potential biological activities. For example, novel synthesis methods have been developed for derivatives showing anticonvulsant and tranquilizer properties (Oganisyan et al., 2007).
Scientific Research Applications
Antiproliferative Activity Against Human Cancer Cell Lines
Research on derivatives closely related to the specified chemical compound has shown significant antiproliferative effects against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized new derivatives that exhibited good activity on several cancer cell lines, suggesting the potential of these compounds as anticancer agents. This indicates a promising area for further exploration in cancer treatment research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-inflammatory and Analgesic Agents
Another study by Abu‐Hashem et al. (2020) focused on the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These findings highlight the compound's potential application in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Fluorinated Compounds
Research by Iaroshenko et al. (2007) on the synthesis of fluorinated purines and thiapurines involving similar compounds demonstrates the chemical versatility and potential applications of these compounds in creating fluorinated derivatives for various scientific purposes, including medicinal chemistry and materials science (Iaroshenko, Volochnyuk, Yan, Vovk, Boiko, Rusanov, Groth, & Tolmachev, 2007).
Radioprotective and Antitumor Activity
A study on novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety by Alqasoumi et al. (2009) revealed promising radioprotective and antitumor activities. Such compounds, including derivatives of the mentioned chemical structure, could lead to the development of new radioprotective and antitumor agents (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Antimicrobial Agents
Patel et al. (2012) synthesized a series of thiazolidinone derivatives showing significant antimicrobial activity against various bacteria and fungi. This research underscores the potential of derivatives of the specified compound in contributing to the development of new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
properties
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-14(2)25(12-20-13)18-11-17(21-15(3)22-18)23-6-8-24(9-7-23)19(26)16-5-4-10-27-16/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPCGPGQUNCOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)
![N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)
![2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)
![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5596436.png)
![2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5596440.png)
![4-[(cyclopentylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5596447.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5596461.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5596486.png)

![methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B5596496.png)
![N-cyclopentyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5596500.png)